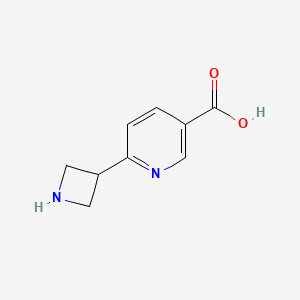

6-(Azetidin-3-yl)nicotinic acid

Description

Historical Context of Nicotinic Acid Derivatives in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867. google.com Its biological importance, however, was not recognized until the 1930s when it was identified as the "pellagra-preventing factor". google.comgoogleapis.com Beyond its role as an essential nutrient, nicotinic acid has been a cornerstone of cardiovascular therapy for decades, primarily due to its ability to modulate lipid levels. nih.govdrugbank.com It effectively reduces low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol. nih.govdrugbank.com

The therapeutic utility of nicotinic acid has spurred extensive research into its derivatives, with the goal of enhancing efficacy and mitigating side effects such as flushing. nih.govnih.gov This has led to the development of a vast library of nicotinic acid analogs with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govnih.gov The pyridine-3-carboxylic acid core of nicotinic acid serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity. nih.gov

The Azetidine (B1206935) Scaffold as a Privileged Structure in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry and is now considered a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of new drugs. fluorochem.co.uk The strained nature of the azetidine ring imparts a unique three-dimensional character to molecules, which can lead to improved binding affinity and selectivity for their biological targets. fluorochem.co.uk

The incorporation of azetidine moieties into drug candidates can confer a range of beneficial properties, including increased metabolic stability, improved solubility, and enhanced cell permeability. These attributes make the azetidine scaffold a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. fluorochem.co.uk

Research Significance of 6-(Azetidin-3-yl)nicotinic Acid within Contemporary Chemical Biology

The compound this compound represents a fascinating convergence of the well-established therapeutic legacy of nicotinic acid and the advantageous properties of the azetidine scaffold. While specific research on this exact molecule is still emerging, the significance of its structural components points towards a promising future in chemical biology.

The attachment of the azetidine ring at the 6-position of the nicotinic acid core creates a novel chemical entity with the potential for unique biological activities. Drawing parallels from closely related compounds, such as methyl 6-(3-aminoazetidin-1-yl)nicotinate, it is plausible that this compound could exhibit a range of pharmacological effects, including enzyme inhibition and receptor modulation. The aminoazetidine nicotinate (B505614) has shown potential anti-inflammatory, antimicrobial, and anticancer properties in preliminary studies. smolecule.com

Furthermore, the presence of the azetidine moiety suggests that this compound could interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels involved in a wide array of physiological processes. A related compound, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), has demonstrated high potency and selectivity for α4β2-nAChRs, suggesting potential applications in the treatment of depression and other neurological disorders. nih.govnih.gov

The synthesis of this compound, while not yet widely documented, can be envisioned through established synthetic methodologies. For instance, a plausible route could involve the coupling of a protected 3-bromoazetidine (B1339375) derivative with a suitable 6-halonicotinic acid ester via a palladium-catalyzed cross-coupling reaction, followed by deprotection. Patent literature describes the synthesis of similar 6-aminonicotinic acid derivatives, which could be adapted for this purpose. google.com

The exploration of this compound and its analogs is a testament to the ongoing innovation in medicinal chemistry. The strategic hybridization of known pharmacophores with privileged structures like azetidine holds immense promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

6-(azetidin-3-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)6-1-2-8(11-5-6)7-3-10-4-7/h1-2,5,7,10H,3-4H2,(H,12,13) |

InChI Key |

DLGVBZXIFRJSMC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Azetidin 3 Yl Nicotinic Acid and Analogues

Stereoselective and Asymmetric Synthesis of Azetidine-Containing Nicotinic Acid Frameworks

The construction of the chiral azetidine (B1206935) ring is a critical step in the synthesis of 6-(azetidin-3-yl)nicotinic acid and its derivatives. The biological activity of these compounds is often highly dependent on the stereochemistry of the azetidine moiety. Therefore, developing stereoselective and asymmetric methods for its synthesis is of paramount importance.

Cyclization Strategies for Azetidine Ring Formation

Intramolecular cyclization is a common and powerful strategy for the formation of the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

One notable approach involves the intramolecular SN2 reaction . nih.gov This strategy often utilizes a γ-amino alcohol or a derivative thereof, where the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate). The subsequent intramolecular displacement by the nitrogen atom leads to the formation of the azetidine ring. The stereochemistry of the starting material directly translates to the product, making this a diastereospecific process. acs.org For instance, enantiomerically pure polysubstituted azetidines have been synthesized from 1,3-amino alcohols with three chiral centers. acs.org

Catalytic methods have emerged as highly efficient and enantioselective routes to azetidines. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This method is tolerant of various functional groups, a significant advantage in the synthesis of complex molecules. nih.govfrontiersin.org

Another powerful catalytic approach is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides . nih.gov This method allows for a 4-exo-dig cyclization, a pathway that was previously considered unfavorable, to produce highly functionalized azetidines with excellent regioselectivity. nih.gov The reaction proceeds under mild conditions using visible light and offers opportunities for further functionalization. nih.gov

Gold catalysis has also been employed in the intermolecular oxidation of alkynes to generate reactive α-oxo gold carbenes. These intermediates can then undergo intramolecular N-H insertion to form azetidin-3-ones, which are valuable precursors to functionalized azetidines. nih.gov This method provides a flexible and stereoselective route to chiral azetidin-3-ones, starting from readily accessible chiral N-propargylsulfonamides. nih.gov

The following table summarizes some key cyclization strategies for azetidine ring formation:

| Cyclization Strategy | Key Features | Catalyst/Reagent | Reference |

| Intramolecular SN2 Reaction | Diastereospecific, utilizes γ-amino alcohol derivatives. | Mesyl chloride, Tosyl chloride | nih.govacs.org |

| La(OTf)₃-Catalyzed Aminolysis | High yields, regioselective, tolerates various functional groups. | La(OTf)₃ | nih.govfrontiersin.org |

| Copper-Catalyzed Radical Cyclization | Anti-Baldwin 4-exo-dig cyclization, mild conditions. | Copper photoredox catalyst | nih.gov |

| Gold-Catalyzed Oxidative Cyclization | Forms azetidin-3-ones from N-propargylsulfonamides. | Gold catalyst | nih.gov |

Rearrangement Reactions in Azetidine Synthesis

Ring rearrangement reactions offer alternative and sometimes more efficient pathways to the azetidine core. These methods often involve the contraction of a larger ring or the expansion of a smaller one.

Ring contraction of five-membered heterocycles , such as pyrrolidines, can be a viable route to azetidines. magtech.com.cn For example, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction in the presence of a base to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Conversely, ring expansion of three-membered heterocycles like aziridines can also lead to the formation of azetidines. magtech.com.cn For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation provides a simple and efficient method for the synthesis of 1-arenesulfonylazetidines. organic-chemistry.org Aza-Paternò-Büchi reactions, which are [2+2] cycloadditions between imines and alkenes, represent a direct approach to functionalized azetidines, although they can be limited by imine isomerization. researchgate.netresearchgate.net

A divergent synthesis of 1- and 2-azetines has been developed using visible-light-mediated triplet energy transfer photocatalysis, which can then be converted to azetidines. nih.gov This method utilizes a [2+2]-photocycloaddition followed by a rearrangement sequence. nih.gov

Regioselective Functionalization of the Pyridine (B92270) Nucleus in Azetidinyl Nicotinic Acid Derivatives

The synthesis of this compound requires the selective introduction of the azetidinyl group at the C6 position of the pyridine ring. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts make regioselective functionalization a significant challenge. rsc.org

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of pyridines. beilstein-journals.org For instance, palladium-catalyzed reactions can be used to introduce substituents at specific positions of the pyridine ring. beilstein-journals.org However, direct C-H activation of pyridine often leads to functionalization at the C2 or C4 positions due to the electronic properties of the ring. nih.govrsc.org

To achieve C6-functionalization, a common strategy involves the use of a pre-functionalized pyridine derivative. For example, a halogen atom (e.g., chlorine or bromine) can be introduced at the 6-position of a nicotinic acid precursor. This halogenated intermediate can then undergo a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, with a suitable azetidine derivative. The synthesis of various nicotinic acid derivatives often starts with the modification of the carboxylic acid group to an acid chloride, which can then be reacted with other nucleophiles. rdd.edu.iq

Another approach involves the use of directing groups to control the regioselectivity of C-H activation. While this has been successfully applied for C2-functionalization, achieving selective C6-functionalization remains an area of active research. rsc.org

Convergent and Divergent Synthetic Routes to Complex Analogues

The development of both convergent and divergent synthetic strategies is crucial for generating libraries of this compound analogues for structure-activity relationship (SAR) studies.

A convergent synthesis involves the independent synthesis of the two key fragments—the functionalized pyridine and the azetidine ring—which are then coupled together in a late-stage step. This approach is highly efficient for producing a variety of analogues, as different pyridine and azetidine derivatives can be combined to create a diverse set of final compounds. The cross-coupling reactions mentioned in the previous section are well-suited for this strategy.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a range of different analogues. For example, a protected this compound core could be synthesized, and then the protecting groups on the azetidine nitrogen and the carboxylic acid could be selectively removed and the molecule further functionalized. The azetidine ring itself can be a point of diversification. For example, N-arylation of the azetidine can be achieved through Buchwald-Hartwig couplings or SNAr reactions. uni-muenchen.de

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been achieved through aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com This approach allows for the introduction of various heterocyclic moieties onto the azetidine ring, leading to a diverse range of analogues.

Elucidation of Pharmacological Mechanisms and Target Engagement

Receptor Agonism and Antagonism

The primary pharmacological activity of compounds based on the 6-(azetidin-3-yl)nicotinic acid scaffold has been characterized at nicotinic acetylcholine (B1216132) receptors. Extensive research has focused on their potential as selective ligands for different nAChR subtypes.

Modulation of Nuclear Receptors

Farnesoid X Receptor (FXR) Agonism and its Regulatory Pathways

Farnesoid X receptor (FXR), a member of the nuclear hormone receptor family, is a key regulator of bile acid, lipid, and glucose metabolism. nih.govnih.gov FXR agonists are being investigated for various gastrointestinal and metabolic diseases. nih.gov However, based on a review of current scientific literature, there is no available evidence to suggest that this compound or its close analogs act as agonists of the Farnesoid X Receptor or modulate its regulatory pathways.

G Protein-Coupled Receptor 43 (GPR43) Antagonism and Signalling Cascades

G Protein-Coupled Receptor 43 (GPR43) is activated by short-chain fatty acids and is involved in immune responses and metabolic regulation, such as the inhibition of lipolysis in adipocytes. nih.gov A thorough search of existing research reveals no data to support the activity of this compound as a GPR43 antagonist or its involvement in GPR43-mediated signalling cascades.

The most well-documented pharmacological actions of compounds structurally related to this compound are centered on their interactions with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial in a wide range of physiological and pathological processes. mdpi.com

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Selective α4β2-nAChR Agonism and Desensitization Profiles

Compounds featuring the azetidinylmethoxy-pyridin-yl-alkyne scaffold, such as sazetidine-A (6-[5-(((S)-azetidin-2-yl)methoxy)-pyridine-3-yl]hex-5-yn-1-ol), have demonstrated high potency and selectivity for the α4β2 subtype of nAChRs. nih.gov Their effects are complex, manifesting as partial agonism. nih.gov This partial agonism may be attributed to a selectivity for the high-sensitivity (α4)₃(β2)₂ isoform of the α4β2-nAChR. nih.gov

Prolonged exposure to these ligands leads to an inhibition of subsequent responses to full nicotinic agonists, a characteristic mediated by either antagonism or desensitization of the receptor. nih.gov The degree of this inhibition at α4β2-nAChRs is, however, limited by the intrinsic partial agonist activity of these compounds. nih.gov Studies have also suggested that these ligands may interact with a binding site on the α4β2-nAChR that is distinct from the site for full agonists. nih.gov The desensitization of α4β2 receptors is a significant factor that limits the response to agonists, and this effect is more pronounced for the high-sensitivity (HS) isoform compared to the low-sensitivity (LS) isoform. nih.gov The development of compounds that can selectively desensitize nAChRs without causing activation, known as "silent desensitizers," is an area of active research. nih.gov

Table 1: In Vitro Pharmacological Profile of Sazetidine-A (AMOP-H-OH) at Human nAChR Subtypes

| Receptor Subtype | Activity | Key Findings |

| α4β2-nAChR | Partial Agonist / Inhibitor | High potency and selectivity. nih.gov Shows selectivity for high-sensitivity isoforms. nih.gov Prolonged exposure leads to inhibition of full agonist responses via desensitization or antagonism. nih.gov |

| α4β4-nAChR | Lower Potency | Significantly less potent compared to its activity at α4β2-nAChRs. nih.gov |

| α3β4-nAChR | Lower Potency | Exhibits lower potency at this ganglionic subtype. nih.gov |

| α1-nAChR | Lower Potency | Demonstrates weaker activity at this muscle-type receptor. nih.gov |

α7-nAChR Selective Ligand Design and Modulation

The α7 nAChR is another major subtype of nicotinic receptors in the central nervous system and a significant target for therapeutic intervention in cognitive disorders and inflammation. nih.govnih.gov The design of ligands that can selectively target specific nAChR subtypes is a key goal in medicinal chemistry to maximize therapeutic benefits while minimizing side effects. nih.govbenthamscience.comeurekaselect.com

While the primary focus for the this compound scaffold has been on α4β2 receptors, the broader field of nAChR ligand design often explores modifications to a core structure to alter subtype selectivity. The development of selective α7-nAChR agonists and positive allosteric modulators (PAMs) is a major area of research. mdpi.comnih.gov PAMs are of particular interest as they can enhance the receptor's response to the endogenous agonist acetylcholine without directly activating the receptor themselves, which can be a strategy to avoid the rapid desensitization often seen with direct agonists. mdpi.comnih.gov Although direct modulation of α7 nAChRs by this compound itself is not extensively documented in the provided literature, the principles of selective ligand design suggest that modifications to this chemical scaffold could be explored to achieve α7 selectivity. benthamscience.comeurekaselect.com

Radioligand Development for nAChR Imaging

The development of effective radioligands is crucial for the in vivo imaging of nicotinic acetylcholine receptors (nAChRs) using positron emission tomography (PET), a powerful tool for studying neurological and psychiatric disorders. While several radiotracers have been developed, many exhibit limitations such as slow brain kinetics and high non-specific binding. nih.gov

Derivatives of the azetidine (B1206935) A-85380 have been a focus of research to create improved radioligands for nAChR imaging. snmjournals.org For instance, the novel radioligand 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-fluoropyridin-4-yl)pyridine, known as NIDA522131, has shown promise for imaging extrathalamic nAChRs. nih.gov In comparative studies with 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2FA), [18F]NIDA522131 demonstrated superior in vivo binding properties and significantly higher accumulation in the brain. nih.gov This enhanced performance is attributed to its higher affinity for nAChRs and increased lipophilicity, resulting in 3-4 fold higher binding potential values in various brain regions compared to 2FA. nih.gov

Another approach has been to modify the A-85380 structure with a 5-alkynyl substituent, leading to the development of compounds like 5-(6-fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine (ZW-104). snmjournals.org This radioligand exhibits high contrast between nAChR-rich and -poor regions in the brain, with a higher maximum standardized uptake value (SUVmax) compared to 2-F-A-85380. snmjournals.org

These advancements highlight the potential of azetidine-containing nicotinic acid derivatives in creating more effective tools for the non-invasive study of nAChR distribution and function in the human brain.

P2Y12 Receptor Antagonism and Platelet Aggregation Modulation

P2Y12 receptor antagonists are a cornerstone in the prevention and treatment of arterial thrombosis. nih.govpatsnap.com These agents work by inhibiting the P2Y12 receptor on platelets, which in turn prevents platelet activation and aggregation. patsnap.com The blockade of P2Y12 receptors is critical for preventing the formation of blood clots that can lead to heart attacks and strokes. nih.govmedlineplus.gov

Research into novel P2Y12 antagonists has explored derivatives of nicotinic acid. For example, based on the structure of the known P2Y12 antagonist AZD1283, a series of bicyclic pyridine (B92270) derivatives were developed. nih.gov These efforts led to the discovery of compounds with improved metabolic stability and potent antiplatelet activity. nih.gov One such derivative demonstrated significant inhibition of platelet aggregation in vitro and antithrombotic efficacy in animal models, suggesting its potential as a promising drug candidate. nih.gov

Enzyme Inhibition and Activation

Stearoyl-Coenzyme A Delta-9 Desaturase (SCD) Inhibition Mechanisms

Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. mdpi.comnih.gov The inhibition of SCD has been identified as a potential therapeutic strategy for metabolic disorders such as obesity, diabetes, and hepatic steatosis. nih.gov

Structurally related azacycloalkane derivatives have been investigated for their ability to inhibit SCD activity. nih.gov These compounds have shown potential in modulating lipid biosynthesis and energy expenditure, making them valuable for the treatment of disorders associated with abnormal lipid metabolism. nih.gov

Glucokinase Activation and Glucose Homeostasis Pathways

While direct evidence linking this compound to glucokinase activation is not prominent, the broader field of glucokinase activators is an active area of research. These activators work by enhancing the catalytic activity of GK, thereby restoring glucose homeostasis. nih.gov

Janus Kinase (JAK) Inhibition by Related Azetidine Derivatives

The Janus kinases (JAKs) are a family of enzymes that are essential for the signaling of numerous cytokines involved in inflammatory and immune responses. acs.orgnih.gov Inhibition of JAKs has emerged as an effective therapeutic strategy for autoimmune diseases like rheumatoid arthritis. acs.orgnih.gov

Azetidine and its derivatives have been explored as scaffolds for the development of potent JAK inhibitors. acs.orggoogle.com These compounds can modulate the catalytic activity of JAKs, disrupting the downstream signaling pathways that contribute to inflammation. nih.gov For example, tofacitinib, a JAK inhibitor, contains a pyrrolopyrimidine core with an azetidine-like moiety and primarily inhibits JAK3, JAK1, and to a lesser extent, JAK2. mdpi.com The development of such inhibitors with varying selectivity for different JAK isoforms continues to be an area of intense research. acs.orgnih.gov

Broad-Spectrum Biological Activities of Nicotinic Acid-Azetidine Conjugates

The conjugation of nicotinic acid with an azetidine ring has given rise to compounds with a diverse range of pharmacological activities. nih.gov The azetidine moiety, due to its structural rigidity and stability, has become a valuable scaffold in medicinal chemistry. nih.gov

Nicotinic acid derivatives themselves have been shown to possess various biological properties, including anti-inflammatory and antimicrobial activities. mdpi.comnih.govresearchgate.net For instance, certain nicotinic acid-derived acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives have demonstrated promising activity against Gram-positive bacteria. mdpi.comresearchgate.net

Furthermore, the non-protein amino acid L-azetidine-2-carboxylic acid has been shown to induce pro-inflammatory and pro-apoptotic responses in microglial cells, highlighting the potential for azetidine-containing compounds to modulate cellular processes. mdpi.com The diverse biological activities of these conjugates underscore the potential for developing novel therapeutic agents based on the nicotinic acid-azetidine scaffold. nih.gov

Antimicrobial Efficacy and Mechanisms

Furthermore, various synthesized nicotinamides have been evaluated for their antimicrobial potential. Certain novel nicotinamides have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi like C. albicans. nih.gov The mechanism of action for some of these derivatives is suggested to involve the inhibition of key bacterial proteins related to antibiotic resistance. nih.gov

Anti-inflammatory and Analgesic Properties

Nicotinic acid itself is recognized for its anti-inflammatory and analgesic effects. nih.gov Studies have demonstrated that oral administration of nicotinic acid can inhibit both the initial and later phases of the nociceptive response in experimental models. nih.gov It has also been shown to reduce mechanical allodynia in models of inflammatory pain and to inhibit carrageenan-induced paw edema in rats and mice, providing clear evidence of its anti-inflammatory activity. nih.gov The proposed mechanism for these effects is distinct from its conversion to nicotinamide (B372718). nih.gov

Additionally, the conjugation of nicotinic acid with non-steroidal anti-inflammatory drugs (NSAIDs) has been explored to create new chemical entities with potential anti-inflammatory properties. nih.gov These conjugates have been synthesized and evaluated for their in vitro anti-inflammatory activity, suggesting that the nicotinic acid scaffold is a viable candidate for developing novel anti-inflammatory agents. nih.gov

Antitubercular Potential

The potential of nicotinic acid derivatives in combating Mycobacterium tuberculosis is a significant area of research. Nicotinamide, also known as niacinamide, was serendipitously discovered to have therapeutic effects in tuberculosis patients and has shown efficacy in animal models. nih.gov This discovery paved the way for the development of major antitubercular drugs like isoniazid (B1672263) and pyrazinamide, which are derivatives of nicotinamide. nih.gov

Research has shown that nicotinamide can limit the replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin (BCG) within macrophages, which are central to the early stages of infection. nih.gov While both nicotinamide and nicotinic acid show modest direct activity against the bacteria in broth culture, only nicotinamide effectively inhibits its replication inside macrophages. nih.gov This suggests a host-directed mechanism of action. The antitubercular effect of niacinamide has been linked to the inhibition of sirtuins, a class of NAD-dependent deacetylase-proteins. mdpi.com

Given this background, it is plausible that this compound could also exhibit antitubercular properties, though specific studies are required to confirm this.

Structure Activity Relationship Sar and Structural Determinants of Efficacy

Positional Isomerism and Stereochemical Impact on Receptor Affinity and Selectivity

The positioning of the azetidine (B1206935) ring on the nicotinic acid scaffold is a critical determinant of activity. For instance, in related nicotinic ligands, the substitution pattern on the pyridine (B92270) ring significantly influences receptor selectivity. Sazetidine-A, a compound with an azetidin-2-ylmethoxy group, demonstrates high potency and selectivity for α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This highlights the importance of the linkage and position of the azetidine moiety relative to the pyridine core.

Stereochemistry within the azetidine ring also plays a crucial role. Studies on analogs have shown that different enantiomers can possess varied activity profiles. For example, the (S)-enantiomer of one analog, ABT-594, is a potent analgesic, while its (R)-enantiomer, A-98593, has its own distinct binding and activity characteristics. nih.gov This enantioselectivity underscores the importance of a precise three-dimensional fit between the ligand and the receptor's binding pocket. The chirality at the C-3 position of the azetidine ring directly impacts how the molecule orients itself within the binding site, affecting affinity and efficacy.

Substituent Effects on the Pyridine and Azetidine Rings and their Influence on Biological Activity

Modifications to both the pyridine and azetidine rings have been systematically studied to understand their impact on biological activity.

Pyridine Ring Substitutions: A wide range of substituents on the pyridine ring of related nicotinic agonists have been evaluated. nih.gov While many modifications are compatible with maintaining high affinity for nicotinic receptor binding sites, only specific substitutions lead to the retention of potent analgesic activity. nih.gov For example, in studies of the nicotinic agonist epibatidine, various substitutions on the pyridine ring resulted in a wide array of differences in affinity, efficacy, and potency at different nAChR subtypes. nih.gov A bromo substitution led to greater affinity for β2-containing receptors over β4-containing ones, while a fluoro analog showed significantly higher affinity for β2- over β4-containing receptors but was equipotent at all receptors tested. nih.gov This demonstrates that the electronic and steric properties of substituents on the pyridine ring are key to fine-tuning receptor selectivity and functional activity.

Azetidine Ring Substitutions: Substitutions on the azetidine ring also have a profound effect on activity. The introduction of one or two methyl groups at the 3-position of the azetidine ring in analogs of ABT-594 resulted in a substantial decrease in both receptor binding affinity and analgesic potency. nih.gov This suggests that the unsubstituted azetidine ring, or at least a lack of bulky substituents at this position, is optimal for potent interaction with the target receptor. In the context of GABA uptake inhibitors, methylation of the nitrogen atom on the core ring of nipecotic acid and its derivatives did not lead to more potent agents, indicating that modifications at this position are not always beneficial. nih.gov

| Analog Class | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| ABT-594 Analogs | Methyl substitution at azetidine C-3 | Substantially reduced binding affinity and analgesic potency | nih.gov |

| Epibatidine Analogs | Bromo substitution on pyridine ring | 4- to 55-fold greater affinity for β2- vs. β4-containing nAChRs | nih.gov |

| Epibatidine Analogs | Fluoro substitution on pyridine ring | 52- to 875-fold greater affinity for β2- vs. β4-containing nAChRs | nih.gov |

| Nipecotic Acid Derivatives | N-methylation | Did not increase potency as a GABA uptake inhibitor | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. thescipub.com This method establishes a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its activity. thescipub.com

While specific QSAR models for 6-(Azetidin-3-yl)nicotinic acid are not detailed in the available literature, the principles of QSAR are widely applied to similar classes of compounds, such as inhibitors of enzymes or receptor ligands. thescipub.comnih.gov A typical QSAR study involves several key steps:

Data Collection: Assembling a dataset of molecules with known biological activities, such as IC50 values. nih.govmdpi.com

Descriptor Calculation: Generating a wide range of molecular descriptors that quantify various aspects of the molecules' structures (e.g., steric, electronic, and hydrophobic properties).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Graph Neural Networks) to build a predictive model. thescipub.comnih.gov

Validation: Rigorously testing the model's predictive power using internal and external sets of compounds to ensure its reliability. mdpi.com

For a series of this compound derivatives, a QSAR model could identify the key structural features that govern their potency and selectivity. For instance, a model might reveal that specific electrostatic potentials around the pyridine nitrogen and particular steric volumes of the azetidine substituent are critical for high affinity. Such models are invaluable tools for prioritizing the synthesis of new analogs and for screening large virtual libraries to identify novel, potent compounds. nih.govnih.gov

Pharmacophore Elucidation and Binding Site Characterization

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor and to exert a biological effect. For compounds related to this compound, pharmacophore models have been developed based on their interaction with nAChRs and GABA transporters.

Studies on sesquiterpene pyridine alkaloids, which also contain a nicotinic acid moiety, identified a pharmacophore consisting of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group, with the hydrophobic feature being located on the pyridine ring. nih.gov This suggests that the pyridine ring of this compound is likely a key pharmacologically active center. nih.gov

In the context of GABA uptake inhibitors, lipophilic derivatives of nipecotic acid, a related cyclic amino acid, are known to be potent and selective inhibitors of the GAT1 transporter. nih.govmdpi.com The pharmacophore for these inhibitors typically includes a carboxylic acid group (or a bioisostere) and a nitrogen atom within a specific distance, along with a lipophilic domain that interacts with a corresponding pocket in the transporter. nih.gov Compounds like CI-966, a potent GAT-1 blocker, feature a diarylmethoxy moiety, which provides a large lipophilic region that is crucial for its high affinity. medkoo.commedchemexpress.comnih.gov

Research on nicotinic ligands suggests that compounds can have distinct binding sites on their target receptors. nih.gov For example, analogs of sazetidine-A appear to interact with a set of binding sites on α4β2-nAChRs that are different from those used by full agonists. nih.gov This indicates a complex binding landscape where subtle changes in ligand structure can lead to different modes of interaction, resulting in profiles such as partial agonism or allosteric modulation.

| Compound/Class | Target | Key Pharmacophoric Features/Binding Insights | Reference |

|---|---|---|---|

| Sazetidine-A Analogs | α4β2-nAChRs | Possess a set of binding sites distinct from full agonists. | nih.gov |

| Sesquiterpene Pyridine Alkaloids | Multiple (Predicted) | Model includes a hydrogen bond acceptor, hydrogen bond donor, and a hydrophobic group on the pyridine ring. | nih.gov |

| Nipecotic Acid Derivatives (e.g., Tiagabine) | GAT1 | Lipophilic derivatives show high affinity and selectivity. | nih.gov |

| CI-966 | GAT1 | Potent and selective inhibitor (IC50 = 0.26 µM for hGAT-1). | medkoo.commedchemexpress.com |

Preclinical Pharmacological Investigations and Efficacy Models

In Vitro Assays for Target Binding and Functional Efficacy

The primary molecular target for the pharmacological effects of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2). In vitro studies are crucial for characterizing the binding affinity and functional activity of novel derivatives like 6-(Azetidin-3-yl)nicotinic acid at this receptor.

Typically, these investigations involve:

Receptor Binding Assays: These assays quantify the affinity of a compound for the GPR109A receptor. Radioligand binding assays, using a labeled form of a known GPR109A ligand, are commonly employed to determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the test compound. A lower Ki value indicates a higher binding affinity.

Functional Assays: These assays measure the cellular response following receptor activation. For GPR109A, which couples to Gi/o G-proteins, functional assays often measure the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other functional readouts include measuring calcium mobilization or receptor internalization. The potency of a compound is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

In Vivo Animal Models for Disease Intervention and Proof-of-Concept Studies

The therapeutic potential of nicotinic acid derivatives is explored in a wide range of animal models representing various human diseases.

Nicotinic acid is well-known for its beneficial effects on lipid profiles. These effects are investigated in various animal models of metabolic disorders.

Models of Dyslipidemia: Rodent models, such as rats or mice fed a high-fat diet, are commonly used to induce hyperlipidemia. The efficacy of nicotinic acid is assessed by measuring changes in plasma levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides.

Models of Type 2 Diabetes: The db/db mouse, a genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes, is often used to study the effects of nicotinic acid on glucose homeostasis and insulin sensitivity.

Models of Non-Alcoholic Fatty Liver Disease (NAFLD): Animal models of NAFLD, induced by specific diets or genetic modifications, are employed to evaluate the impact of nicotinic acid on liver fat accumulation, inflammation, and fibrosis.

| Metabolic Disorder Model | Key Findings for Nicotinic Acid |

| High-Fat Diet-Induced Dyslipidemia in Mice | Reduction in plasma total cholesterol and triglycerides; increase in HDL cholesterol. |

| db/db Mice (Type 2 Diabetes) | Improvements in glucose tolerance and insulin sensitivity. |

| Diet-Induced NAFLD in Rats | Attenuation of hepatic steatosis and inflammation. |

The role of nicotinic acid and its derivatives in the central nervous system (CNS) is an emerging area of research.

Models of Cognitive Impairment: Animal models of Alzheimer's disease, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1), are used to investigate the neuroprotective effects of nicotinic acid. Cognitive function is assessed using behavioral tests like the Morris water maze and contextual fear conditioning.

Models of Depression: The forced swim test and the tail suspension test in mice are common models to screen for antidepressant-like activity. A decrease in immobility time in these tests is indicative of a potential antidepressant effect.

| CNS Disorder Model | Key Findings for Nicotinic Acid/Derivatives |

| APP/PS1 Transgenic Mice (Alzheimer's Disease) | Reduced amyloid-beta plaque deposition and improved cognitive performance. |

| Forced Swim Test in Mice | Decreased immobility time, suggesting antidepressant-like effects. nih.gov |

The anti-atherosclerotic effects of nicotinic acid are a cornerstone of its clinical use, and these effects have been extensively studied in preclinical models.

Models of Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet are the most widely used models of atherosclerosis. The efficacy of nicotinic acid is evaluated by quantifying the atherosclerotic lesion area in the aorta.

Models of Thrombosis: Ferric chloride-induced carotid artery thrombosis in mice is a common model to assess the antithrombotic potential of a compound. The time to vessel occlusion is the primary endpoint.

| Cardiovascular Disease Model | Key Findings for Nicotinic Acid |

| ApoE-/- Mice on a High-Fat Diet (Atherosclerosis) | Significant reduction in atherosclerotic plaque size and improved plaque stability. |

| Ferric Chloride-Induced Carotid Artery Thrombosis in Mice | Prolonged time to thrombotic occlusion. |

The anti-inflammatory properties of nicotinic acid, mediated through GPR109A on immune cells, are investigated in various models of inflammation.

Models of Colitis: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice is a widely used model of inflammatory bowel disease. The severity of colitis is assessed by monitoring body weight, stool consistency, and rectal bleeding, as well as histological analysis of the colon.

Models of Arthritis: Collagen-induced arthritis in mice is a common model for rheumatoid arthritis. The development and severity of arthritis are scored based on paw swelling and inflammation.

| Inflammatory Disease Model | Key Findings for Nicotinic Acid |

| DSS-Induced Colitis in Mice | Amelioration of clinical signs of colitis and reduced colonic inflammation. |

| Collagen-Induced Arthritis in Mice | Decreased joint inflammation and destruction. |

Pharmacokinetic Disposition in Preclinical Species

Understanding the pharmacokinetic profile of a new chemical entity is critical for its development. Preclinical pharmacokinetic studies for a compound like this compound would typically involve its administration to various animal species (e.g., mice, rats, dogs, non-human primates) via different routes (e.g., intravenous, oral).

Key pharmacokinetic parameters that are determined include:

Absorption: The extent and rate of drug absorption into the systemic circulation after extravascular administration.

Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs. The volume of distribution (Vd) is a key parameter.

Metabolism: The biotransformation of the parent drug into metabolites, primarily in the liver. In vitro studies using liver microsomes and hepatocytes from different species, including humans, are conducted to identify metabolic pathways and potential drug-drug interactions.

Excretion: The irreversible removal of the drug and its metabolites from the body, typically via urine and feces. Clearance (CL) is the primary parameter measuring the efficiency of drug elimination.

Absorption and Distribution Characteristics

The absorption and distribution of a drug candidate are pivotal to its ability to reach its target site of action in sufficient concentrations to elicit a pharmacological response. For azetidine-containing nicotinic acid derivatives, these characteristics are influenced by the physicochemical properties conferred by both the nicotinic acid core and the incorporated azetidine (B1206935) ring.

The introduction of an azetidine moiety into a molecule can significantly impact its pharmacokinetic properties. researchgate.net The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is known to be a valuable scaffold in medicinal chemistry. nih.gov Its incorporation can lead to improved physicochemical properties such as enhanced solubility and metabolic stability, which are favorable for oral absorption and distribution. researchgate.net

Studies on various azetidine-containing compounds suggest that this functional group can be a key determinant of a molecule's behavior in a biological system. nih.gov For instance, research on other nicotinic receptor ligands has shown that compounds containing an azetidine ring can readily cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. nih.gov This suggests that azetidine-containing nicotinic acid derivatives may have the potential for good brain penetration.

Table 1: Postulated Absorption and Distribution Profile of this compound Based on Related Compounds

| Pharmacokinetic Parameter | Postulated Characteristic | Rationale |

| Oral Bioavailability | Potentially enhanced | The azetidine moiety can improve solubility and metabolic stability. researchgate.net |

| Blood-Brain Barrier Permeability | Possible | Azetidine-containing nicotinic ligands have shown CNS penetration. nih.gov |

| Tissue Distribution | May exhibit specific tissue accumulation | Potential for trapping in acidic vesicles, similar to other nicotinic ligands. nih.gov |

| Plasma Protein Binding | Variable | Dependent on the overall lipophilicity and charge of the molecule. |

Clearance Mechanisms of Azetidine-Containing Nicotinic Acid Derivatives

The clearance of a drug, encompassing its metabolism and excretion, determines its half-life and duration of action. For azetidine-containing nicotinic acid derivatives, clearance is expected to be a multifaceted process involving enzymatic transformation and renal excretion.

The metabolic fate of such compounds is likely influenced by both the nicotinic acid and azetidine components. The pyridine (B92270) ring of the nicotinic acid structure is a known site of metabolic activity. nih.gov It can undergo various biotransformations, including oxidation.

The azetidine ring itself is generally considered to be relatively stable. nih.gov However, its presence can influence the metabolism of the rest of the molecule. The introduction of an azetidine group has been shown in some cases to improve metabolic stability, potentially by shielding other parts of the molecule from metabolic enzymes or by being a less favorable site for metabolism itself. researchgate.net

The primary routes of metabolism for nicotinic acid and its simpler derivatives involve conjugation and oxidation. It is plausible that azetidine-containing derivatives would follow similar pathways, although the specific metabolites would be unique to the parent compound.

Excretion of the parent drug and its metabolites is anticipated to occur primarily through the kidneys. The physicochemical properties of the derivatives, such as their water solubility, will play a significant role in the rate and extent of renal clearance.

Table 2: Anticipated Clearance Pathways for Azetidine-Containing Nicotinic Acid Derivatives

| Clearance Mechanism | Potential Pathway | Influencing Factors |

| Metabolism | Oxidation of the pyridine ring | Activity of cytochrome P450 enzymes. nih.gov |

| N-oxidation | Potential metabolism at the nitrogen atoms of the pyridine or azetidine rings. | |

| Conjugation | Formation of conjugates with endogenous molecules. | |

| Excretion | Renal excretion | Water solubility of the parent compound and its metabolites. |

| Biliary excretion | Possible for larger, more lipophilic metabolites. |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mode and affinity of a potential drug molecule. In the context of 6-(Azetidin-3-yl)nicotinic acid, docking studies are particularly relevant for exploring its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders. nih.govnih.gov

Studies on analogous 6-substituted nicotinic acid derivatives have shown that the carboxylic acid moiety is often essential for binding to the zinc ion within the active site of certain enzymes, while substituents at the 6-position can significantly influence binding affinity through interactions with nearby amino acid residues. researchgate.net For instance, molecular docking of nicotinic acid analogues into the active site of carbonic anhydrase III has revealed key hydrogen bonding interactions that contribute to their inhibitory activity. researchgate.net

While specific docking data for this compound is not extensively published, we can extrapolate from studies on similar compounds. For example, docking simulations of nicotinic acid derivatives against various protein targets have been performed to elucidate their binding mechanisms. nih.gov In a hypothetical docking study of this compound with the α7 nicotinic acetylcholine receptor, it is anticipated that the pyridine (B92270) nitrogen and the carboxylic acid group would form key interactions within the binding pocket, while the azetidine (B1206935) ring would occupy a specific region of the binding site, potentially forming hydrogen bonds or van der Waals interactions with amino acid residues. The outcomes of such a simulation would provide valuable insights into the compound's potential as a modulator of nAChRs.

Table 1: Hypothetical Molecular Docking Results for this compound with α7 nAChR

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -7.5 to -9.0 | TrpA, TyrA, TyrB, CysB, LeuC |

| Hydrogen Bonds | 2-3 | Pyridine N with TrpA; Carboxylate O with TyrB |

| Hydrophobic Interactions | Present | Azetidine ring with LeuC and other nonpolar residues |

Note: The data in this table is hypothetical and serves as an illustrative example of what a molecular docking study might reveal. Actual results would require a specific computational experiment.

Conformational Analysis and Dynamics of Azetidine-Nicotinic Acid Scaffolds

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. The conformational flexibility of a molecule plays a significant role in its biological activity, as it determines the shape it can adopt to bind to a receptor. The azetidine-nicotinic acid scaffold possesses several rotatable bonds, leading to a range of possible conformations.

Molecular dynamics (MD) simulations can provide a more detailed picture of the conformational landscape and dynamics of this compound in a simulated biological environment, such as in water or a lipid bilayer. nih.gov MD simulations on related heterocyclic compounds have been used to understand their flexibility and interactions with their environment. nih.gov Such simulations for this compound would reveal the most stable conformations, the transitions between them, and the role of solvent in stabilizing different conformers.

Table 2: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (°C) (Py-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.0 | 45 |

| 2 | 180 | 0.8 | 30 |

| 3 | -60 | 1.2 | 25 |

Note: This data is illustrative and based on general principles of conformational analysis. Specific values would need to be determined through detailed quantum mechanical calculations or molecular dynamics simulations.

Virtual Screening and De Novo Design for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The this compound scaffold can serve as a starting point for such screening efforts. By using this scaffold as a query, databases of millions of compounds can be searched for molecules with similar structural features, which can then be tested for biological activity. nih.gov Ligand-based virtual screening, which relies on the principle that structurally similar molecules are likely to have similar biological activities, is a common approach. rsc.org

De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. uni-bonn.denih.govresearchgate.net The this compound structure can be used as a fragment or a core scaffold in de novo design algorithms. These programs can explore chemical space by adding, removing, or replacing functional groups on the scaffold to optimize binding to a target and improve pharmacokinetic properties. For example, one could design analogues with different substituents on the azetidine ring or the pyridine ring to enhance selectivity for a particular nAChR subtype.

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. nih.gov In silico predictive models for ADME are widely used to filter out compounds with poor pharmacokinetic profiles at an early stage, thus saving time and resources. nih.gov

Various software and web-based tools are available to predict the ADME properties of a molecule based on its structure. For this compound, these tools can predict properties such as its solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Studies on other nicotinic acid derivatives have utilized such predictive models to evaluate their drug-likeness. nih.govrsc.org

Table 3: Predicted ADME Properties of this compound using SwissADME

| Property | Predicted Value | Interpretation |

| Molecular Weight | 178.19 g/mol | Within Lipinski's rule of five |

| LogP (iLOGP) | -0.63 | Indicates good hydrophilicity |

| Water Solubility | Highly soluble | Favorable for formulation |

| GI Absorption | High | Likely to be well-absorbed orally |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Drug-Likeness | Yes | Fulfills criteria for a drug-like molecule |

Source: Predicted using the SwissADME web tool. These are computational predictions and would require experimental validation.

Metabolic Fate and Biotransformation of Nicotinic Acid Derivatives General Considerations

Hepatic Metabolism Pathways of Nicotinic Acid Analogues

The liver is the primary site for the metabolism of nicotinic acid and its analogues. Upon absorption, these compounds enter the hepatic circulation and undergo several enzymatic transformations.

One of the main metabolic routes for nicotinic acid is its conversion into NAD. nih.gov This multi-step process is crucial for cellular bioenergetics. Subsequently, the catabolism of NAD releases nicotinamide (B372718), which is then methylated and oxidized to various metabolites. nih.gov

Another significant pathway, particularly at higher concentrations, is the direct conjugation of the carboxylic acid group with the amino acid glycine (B1666218) to form nicotinuric acid. nih.govnih.gov This reaction is a common detoxification pathway for carboxylic acids.

Furthermore, for derivatives of nicotinic acid, other metabolic reactions can occur depending on their specific substituents. For instance, studies on compounds containing strained ring systems like azetidine (B1206935) have shown that these rings can be susceptible to opening. One study on a compound with a spiro-azetidine moiety, AZD1979, revealed a glutathione (B108866) S-transferase (GST)-catalyzed ring-opening to form a glutathione conjugate. nih.gov This process occurred without prior bioactivation by cytochrome P450 enzymes and proceeded via a nucleophilic attack by the glutathione thiolate anion. nih.gov This suggests that the azetidine ring in 6-(Azetidin-3-yl)nicotinic acid could potentially undergo a similar metabolic transformation.

The nicotinic acid backbone itself can also be a substrate for various enzymes. For example, nicotinamide N-methyltransferase (NNMT) is a key enzyme in the metabolism of nicotinamide, a close derivative of nicotinic acid.

Identification and Characterization of Major Metabolites

The metabolism of nicotinic acid results in several key metabolites that are primarily excreted in the urine. The relative amounts of these metabolites can vary depending on the administered dose and the specific formulation (e.g., immediate-release vs. time-release). nih.gov

The major metabolites of nicotinic acid include:

Nicotinuric acid: This is the glycine conjugate of nicotinic acid and a major metabolite, especially at higher doses. nih.govnih.gov

N1-methylnicotinamide (MNA): Formed from the methylation of nicotinamide, which is derived from the catabolism of NAD.

N1-methyl-2-pyridone-5-carboxamide (2-Py) and N1-methyl-4-pyridone-3-carboxamide (4-Py): These are further oxidation products of MNA and represent significant end-products of nicotinic acid metabolism. nih.gov In some species, 4-Py is a major metabolite, while in humans, 2-Py is often more predominant.

The table below summarizes the urinary excretion of major nicotinic acid metabolites from a study comparing unmodified and time-release formulations.

| Metabolite | Unmodified Nicotinic Acid (mg/24h) | Time-Release Nicotinic Acid (mg/24h) |

| Nicotinuric acid | 78.2 | 18.8 |

| 2-Pyridone | 171.0 | 129.9 |

| Data from a study in 10 subjects. nih.gov |

For This compound , while no specific metabolites have been identified in published literature, we can predict potential metabolites based on the known metabolism of nicotinic acid and azetidine-containing compounds.

Predicted Metabolic Pathways for this compound:

| Potential Pathway | Predicted Metabolite(s) | Enzymatic Basis |

| Glycine Conjugation | 6-(Azetidin-3-yl)nicotinuric acid | Glycine N-acyltransferase |

| NAD Formation and Catabolism | Methylated and oxidized derivatives of the nicotinamide analogue | Various enzymes of the NAD salvage pathway |

| Azetidine Ring Opening | Glutathione conjugate of the opened azetidine ring, followed by further processing to cysteinyl and mercapturic acid conjugates | Glutathione S-transferases (GSTs) |

It is important to emphasize that these are predicted pathways and require experimental validation through in vitro and in vivo metabolism studies of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 6-(Azetidin-3-yl)nicotinic acid derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of azetidine-containing nicotinic acid derivatives often involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and multi-step functionalization. For example, Scheme 1a in demonstrates the use of [PdCl₂(PPh₃)₂], CuI, and Et₃N to achieve 95% yield in alkyne coupling steps. Optimization strategies include:

- Catalyst screening : Testing Pd(PPh₃)₂Cl₂ vs. other Pd catalysts for steric/electronic effects.

- Solvent selection : DMF or THF for polar aprotic conditions, as seen in and .

- Temperature control : Reactions at 90°C ( ) vs. reflux conditions ().

- Protecting groups : Use of tert-butyl carbamate (Boc) to stabilize reactive intermediates ().

A factorial design approach ( ) could systematically vary these parameters to identify optimal conditions .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : For structural confirmation of intermediates (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and monitoring deprotection steps (e.g., TFA-mediated Boc removal in ).

- HPLC/MS : To assess purity and track reaction progress (referenced in ’s "analytical data" section).

- GC-FID calibration : For quantifying volatile byproducts ().

- X-ray crystallography : To resolve stereochemical ambiguities in azetidine derivatives (not explicitly stated but inferred from pharmacological studies in ).

Cross-validation with computational methods (e.g., DFT calculations) is recommended for ambiguous cases .

Q. How should researchers handle safety concerns related to azetidine-containing compounds during synthesis?

- Methodological Answer :

- Toxicity mitigation : Use fume hoods and PPE when handling volatile reagents like TFA ( ) or thiols ( ).

- Stability testing : Monitor for exothermic decomposition during reactions involving NaH () or Pd catalysts.

- Waste disposal : Follow protocols for heavy metal residues (e.g., Pd/C in hydrogenation steps, ).

Safety data for related compounds, such as 6-hydroxynicotinic acid ( ), provide additional guidance for handling pyridine derivatives .

Advanced Research Questions

Q. How can computational tools streamline the design of this compound analogs with improved pharmacological profiles?

- Methodological Answer :

- Virtual screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for nicotinic receptors ( ).

- QSAR modeling : Correlate substituent effects (e.g., azetidine ring size, ) with activity data from in vitro assays.

- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO levels) to optimize reactivity in cross-coupling steps ( ).

Software like COMSOL Multiphysics ( ) can simulate reaction kinetics, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in mechanistic data for nickel- or palladium-catalyzed reactions involving azetidine intermediates?

- Methodological Answer : Contradictions may arise from differing catalyst-substrate interactions. Approaches include:

- Kinetic isotope effects (KIE) : To distinguish between concerted vs. stepwise mechanisms (’s "mechanistic studies").

- Hammett studies : Correlate substituent electronic effects with reaction rates ().

- In situ monitoring : Use ReactIR or NMR to detect transient intermediates (e.g., Pd-azetidine complexes).

Comparative analysis () of published protocols (e.g., vs. 11) can clarify context-dependent outcomes .

Q. How do structural modifications to the azetidine ring impact the compound’s activity in neurological assays?

- Ring rigidity : 3-substituted azetidines (vs. 2-substituted) may enhance binding to α4β2 nicotinic receptors.

- Steric effects : Bulkier substituents (e.g., toluene sulfonyl groups in ) reduce metabolic degradation.

- Functional group tuning : Introducing hydroxyl or methyl groups alters solubility and blood-brain barrier penetration.

In vitro electrophysiology (e.g., Xenopus oocyte assays) and in vivo behavioral models ( ) are critical for validation .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies of this compound?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism.

- ANOVA with post hoc tests : Compare multiple treatment groups (e.g., efficacy of analogs in ).

- Bayesian modeling : Incorporate prior data (e.g., receptor binding constants) to refine EC₅₀ estimates.

Ensure alignment with APA standards ( ) for reproducibility .

Q. How can researchers apply comparative analysis to reconcile discrepancies in synthetic yields across laboratories?

- Methodological Answer :

- Controlled replication : Standardize variables (e.g., solvent batch, catalyst purity) using ’s "optimization studies" framework.

- Meta-analysis : Aggregate data from Schemes 1a–3a ( ) to identify outlier conditions.

- Root-cause analysis : Use Ishikawa diagrams to trace yield variations to specific factors (e.g., moisture sensitivity in NaH-mediated steps, ).

Theoretical frameworks ( ) emphasize iterative hypothesis testing to isolate critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.